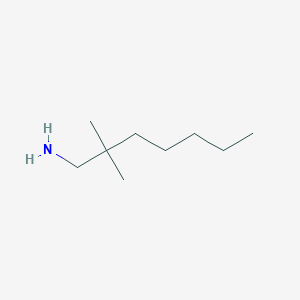

2,2-Dimethylheptan-1-amine

説明

2,2-Dimethylheptan-1-amine is a chemical compound with the molecular formula C9H21N . It has a molecular weight of 143.27 . The IUPAC name for this compound is 2,2-dimethyl-1-heptanamine .

Synthesis Analysis

The synthesis of amines like 2,2-Dimethylheptan-1-amine can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis

The InChI code for 2,2-Dimethylheptan-1-amine is 1S/C9H21N/c1-4-5-6-7-9(2,3)8-10/h4-8,10H2,1-3H3 . This compound has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

2,2-Dimethylheptan-1-amine is a liquid at room temperature . It has a density of 0.8±0.1 g/cm3, a boiling point of 182.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . The compound has a molar refractivity of 47.2±0.3 cm3, a polar surface area of 26 Å2, a polarizability of 18.7±0.5 10-24 cm3, and a molar volume of 180.8±3.0 cm3 .科学的研究の応用

Catalytic Amination

Amines are crucial intermediates in the chemical industry with applications ranging from agrochemicals to food additives. Catalytic amination of biomass-based alcohols, for instance, is a significant process for producing amines, where direct alcohol amination is an attractive method due to water being the main byproduct. This method is commonly used for producing low alkyl chain amines, suggesting that 2,2-Dimethylheptan-1-amine could potentially be synthesized or utilized in similar catalytic processes (Pera‐Titus & Shi, 2014).

Atmospheric Chemistry

Amines are more effective than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, which is crucial for cloud formation and climate modeling. This suggests potential research applications of 2,2-Dimethylheptan-1-amine in studying atmospheric processes and designing materials to influence these processes (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Polymer Chemistry

Tertiary amine methacrylates have been polymerized to produce homopolymers and diblock copolymers with various solubility and temperature-responsive behaviors. Given the structural flexibility and reactivity of amines, 2,2-Dimethylheptan-1-amine could be explored for synthesizing novel polymers with unique properties (Bütün, Armes, & Billingham, 2001).

Environmental Chemistry

Amines have been studied for their ability to adsorb pollutants like SO2 from the atmosphere, with tertiary amine-containing materials showing significant promise for selective adsorption. This highlights the potential for using 2,2-Dimethylheptan-1-amine in environmental cleanup and pollution control strategies (Tailor, Ahmadalinezhad, & Sayari, 2014).

Amine Chemistry and Coordination

Amines are versatile ligands in coordination chemistry, forming complexes with various metals. Research into amine-chelated aryllithium reagents, for example, offers insights into the structure and dynamics of these complexes, which could be relevant for understanding and utilizing the reactivity of 2,2-Dimethylheptan-1-amine in similar contexts (Reich et al., 2001).

作用機序

In the body, amines can act as neurotransmitters, substances that transmit nerve impulses across a synapse. They can interact with receptors in the body and can have various effects depending on the specific amine and its target .

The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by these characteristics .

The action of amines can be influenced by various environmental factors such as pH and temperature, as these can affect the protonation state of the amine and therefore its reactivity .

Safety and Hazards

The safety information for 2,2-Dimethylheptan-1-amine indicates that it is a dangerous compound. It has hazard statements H226, H302, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

特性

IUPAC Name |

2,2-dimethylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-5-6-7-9(2,3)8-10/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYUBCQPUVSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705596 | |

| Record name | 2,2-Dimethylheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143689-06-9 | |

| Record name | 2,2-Dimethylheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)

![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)